An In-depth Technical Guide to the Synthesis and Characterization of 2-Morpholin-4-yl-2-oxoethanol
An In-depth Technical Guide to the Synthesis and Characterization of 2-Morpholin-4-yl-2-oxoethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the morpholine derivative, 2-Morpholin-4-yl-2-oxoethanol. This compound, also known as 2-hydroxy-1-(morpholin-4-yl)ethanone, holds potential as a building block in medicinal chemistry and drug development. This document outlines a reliable synthetic pathway and details the expected analytical characterization of the target molecule.
Synthesis of 2-Morpholin-4-yl-2-oxoethanol
The synthesis of 2-Morpholin-4-yl-2-oxoethanol is proposed as a two-step process. The first step involves the acylation of morpholine with chloroacetyl chloride to yield the intermediate, 4-(2-chloroacetyl)morpholine. The subsequent step is the hydrolysis of the chloro group to a hydroxyl group, affording the final product.
Step 1: Synthesis of 4-(2-Chloroacetyl)morpholine
This procedure is adapted from the work of Khammas and Hamood (2016).[1]
Experimental Protocol:
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In a flask equipped with a dropping funnel and a magnetic stirrer, a mixture of morpholine (0.025 mol) and triethylamine (0.025 mol) in diethyl ether (15 mL) is prepared.
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The flask is cooled in an ice bath to 5-10°C.
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Chloroacetyl chloride (0.025 mol) is added dropwise to the stirred solution.
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After the addition is complete, the reaction mixture is stirred for 6 hours at the same temperature and then left to stir at room temperature for 24 hours.
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The reaction mixture is then poured into crushed ice.
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The resulting solid precipitate, 4-(2-chloroacetyl)morpholine, is collected by filtration, dried, and can be recrystallized from ethanol and water.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Volume/Mass |
| Morpholine | 87.12 | 0.025 | 2.18 g (2.18 mL) |
| Triethylamine | 101.19 | 0.025 | 2.53 g (3.48 mL) |
| Chloroacetyl chloride | 112.94 | 0.025 | 2.82 g (1.99 mL) |
| Diethyl ether | 74.12 | - | 15 mL |
Table 1: Reagents and their quantities for the synthesis of 4-(2-chloroacetyl)morpholine.
Figure 1: Synthesis workflow for 4-(2-Chloroacetyl)morpholine.
Step 2: Hydrolysis of 4-(2-Chloroacetyl)morpholine
Proposed Experimental Protocol:
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Method A: Direct Hydrolysis: 4-(2-chloroacetyl)morpholine is dissolved in a suitable solvent mixture, such as aqueous acetone or aqueous tetrahydrofuran. A base, such as sodium hydroxide or potassium carbonate, is added, and the mixture is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by neutralization and extraction of the product.
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Method B: Acetate Intermediate: 4-(2-chloroacetyl)morpholine is reacted with a nucleophile like sodium acetate in a solvent such as acetic acid or dimethylformamide. This forms an acetate ester intermediate, which is then hydrolyzed under basic or acidic conditions to yield the final product, 2-Morpholin-4-yl-2-oxoethanol.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Role |
| 4-(2-Chloroacetyl)morpholine | 163.61 | Starting Material |
| Sodium Hydroxide | 40.00 | Base (Method A) |
| Sodium Acetate | 82.03 | Nucleophile (Method B) |
| Acetone/Water or THF/Water | - | Solvent (Method A) |
| Acetic Acid or DMF | - | Solvent (Method B) |
Table 2: Proposed reagents for the hydrolysis of 4-(2-chloroacetyl)morpholine.
Figure 2: Proposed workflow for the hydrolysis step.
Characterization of 2-Morpholin-4-yl-2-oxoethanol
As of the writing of this guide, detailed experimental characterization data for 2-Morpholin-4-yl-2-oxoethanol is not widely published. However, based on the chemical structure and data from similar compounds, the following spectral characteristics can be predicted.
| Property | Predicted Value |
| Molecular Formula | C₆H₁₁NO₃ |
| Molecular Weight | 145.16 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Melting Point | Not available |
Table 3: Predicted Physical and Chemical Properties.
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
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δ 3.4-3.8 (m, 8H): Multiplet corresponding to the eight protons of the morpholine ring.
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δ 4.2-4.4 (s, 2H): Singlet for the two protons of the methylene group adjacent to the hydroxyl group.
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δ 4.5-5.0 (br s, 1H): Broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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δ 42-47 (t): Two signals for the two carbons of the morpholine ring adjacent to the nitrogen atom.
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δ 66-68 (t): Two signals for the two carbons of the morpholine ring adjacent to the oxygen atom.
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δ 60-65 (t): Signal for the carbon of the methylene group bearing the hydroxyl group.
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δ 168-172 (s): Signal for the carbonyl carbon.
FTIR (Fourier-Transform Infrared Spectroscopy):
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3400-3200 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.
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2950-2850 cm⁻¹: C-H stretching vibrations of the methylene groups.
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1650-1630 cm⁻¹ (strong): C=O stretching vibration of the amide carbonyl group.
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1115-1070 cm⁻¹: C-O-C stretching vibration of the morpholine ring ether linkage.
Mass Spectrometry (MS):
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[M]+•: Expected molecular ion peak at m/z = 145.
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[M-CH₂OH]+: A fragment corresponding to the loss of the hydroxymethyl group.
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Other characteristic fragments arising from the morpholine ring.
Potential Applications
While specific biological activities of 2-Morpholin-4-yl-2-oxoethanol are not extensively documented, the morpholine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its presence suggests potential applications in areas such as oncology, infectious diseases, and central nervous system disorders. This compound can serve as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic value.
Conclusion
This technical guide provides a feasible synthetic route and predicted characterization data for 2-Morpholin-4-yl-2-oxoethanol. The two-step synthesis, starting from commercially available morpholine and chloroacetyl chloride, offers a straightforward approach for its preparation. While experimental characterization data is currently limited, the predicted spectral information provides a solid basis for its identification. This guide is intended to be a valuable resource for researchers and scientists interested in the synthesis and utilization of this and related morpholine-containing compounds in their drug discovery and development endeavors. Further research to confirm the experimental details of the hydrolysis step and to fully characterize the final product is encouraged.

